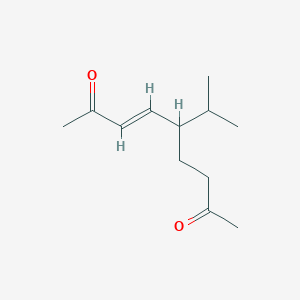
(E)-5-Isopropylnon-3-ene-2,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-Isopropylnon-3-ene-2,8-dione is an organic compound characterized by its unique structure, which includes a non-3-ene backbone with isopropyl and dione functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-Isopropylnon-3-ene-2,8-dione typically involves the use of organic synthesis techniques. One common method includes the aldol condensation of suitable precursors, followed by dehydration to form the enone structure. The reaction conditions often require a base catalyst, such as sodium hydroxide, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalytic systems and automated processes ensures consistent production quality and scalability.
化学反応の分析
Types of Reactions: (E)-5-Isopropylnon-3-ene-2,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to saturated ketones or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated ketones.
科学的研究の応用
(E)-5-Isopropylnon-3-ene-2,8-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of (E)-5-Isopropylnon-3-ene-2,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s enone structure allows it to participate in Michael addition reactions, forming covalent bonds with nucleophiles in biological systems. This interaction can modulate enzyme activity or signal transduction pathways, leading to various biological effects.
類似化合物との比較
(E)-5-Methylhex-3-ene-2,8-dione: Similar in structure but with a shorter carbon chain.
(E)-5-Ethylhept-3-ene-2,8-dione: Differing by the presence of an ethyl group instead of an isopropyl group.
Uniqueness: (E)-5-Isopropylnon-3-ene-2,8-dione is unique due to its specific isopropyl substitution, which influences its reactivity and interaction with biological targets. This structural feature can result in distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C12H20O2 |
|---|---|
分子量 |
196.29 g/mol |
IUPAC名 |
(E)-5-propan-2-ylnon-3-ene-2,8-dione |
InChI |
InChI=1S/C12H20O2/c1-9(2)12(7-5-10(3)13)8-6-11(4)14/h5,7,9,12H,6,8H2,1-4H3/b7-5+ |
InChIキー |
LMQNNMSEZLHCKT-FNORWQNLSA-N |
異性体SMILES |
CC(C)C(CCC(=O)C)/C=C/C(=O)C |
正規SMILES |
CC(C)C(CCC(=O)C)C=CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



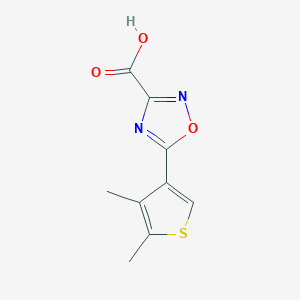
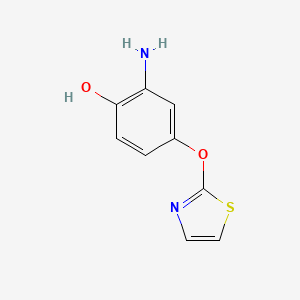
![2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13074636.png)
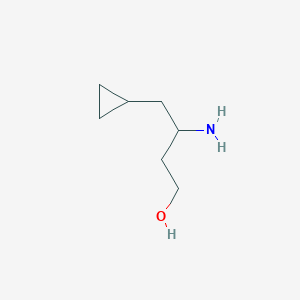
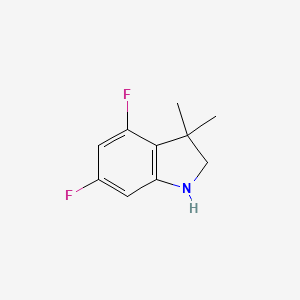
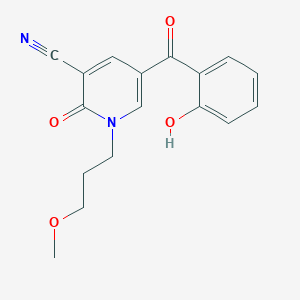
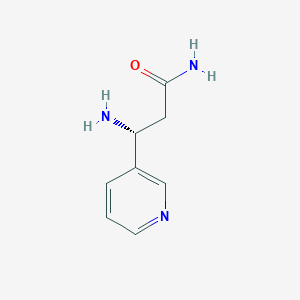
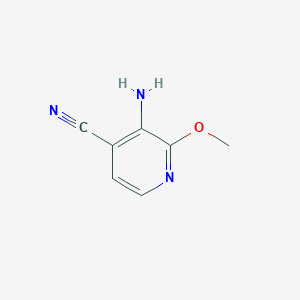
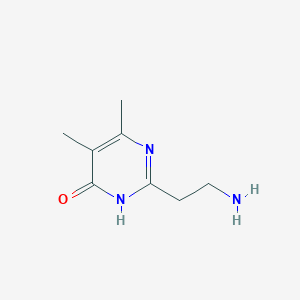
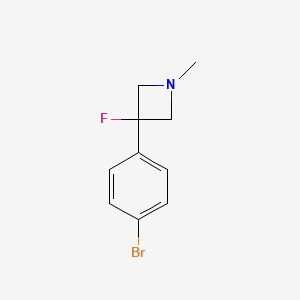
![3-Iodo-4-[(oxolan-3-yl)methoxy]oxolane](/img/structure/B13074706.png)
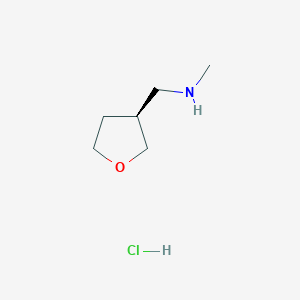
![tert-butyl (4aR,9bS)-8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13074713.png)
